molecular formula C15H22O B1164411 Eudesma-3,11-dien-2-one CAS No. 86917-79-5

Eudesma-3,11-dien-2-one

Cat. No. B1164411
CAS RN: 86917-79-5
InChI Key:
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Description

Eudesma-3,11-dien-2-one is a natural product . It is isolated from the herbs of Chloranthus japonicus . It is also known to exhibit insecticidal activity against main pests to crops such as Lipaphis erysimi, Sitobion avenae, Rhopalosiphum padi, and Aphis craccivora .


Molecular Structure Analysis

The molecular formula of Eudesma-3,11-dien-2-one is C15H22O . The molecular weight is 216.319 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Eudesma-3,11-dien-2-one is an oil . The exact density, boiling point, and melting point are not available . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Antifungal and Antibacterial Properties : Eudesma-3,11(13)-dien-12-oic acid, a related compound, is known for its antifungal and antibacterial properties. This indicates a potential for Eudesma-3,11-dien-2-one in similar applications (Chen et al., 2001).

  • Anti-inflammatory and Antipyretic Activities : Some eudesmane acids, including derivatives of Eudesma-3,11-dien-2-one, exhibit anti-inflammatory and antipyretic activities, suggesting their use in treating inflammation and fever (Chen et al., 2001).

  • Biological Activities of Eudesmane Derivatives : Various eudesmane-type sesquiterpene derivatives have been isolated from plants like Saussurea conica, showing the diversity and biological significance of this class of compounds. These derivatives, including Eudesma-3,11-dien-2-one, are important for their unique structures and potential bioactivities (Fan et al., 2004).

  • Glucose Consumption Activity : In a study involving compounds from Caragana intermedia, a eudesmane derivative showed significant glucose consumption activity, suggesting a potential application in diabetes management (Sun et al., 2004).

  • Chemotaxonomic Significance : Eudesmane derivatives, including Eudesma-3,11-dien-2-one, have been identified in various plant species and are used for chemotaxonomic classification, indicating their importance in botanical research (Ji et al., 2016).

  • Sesquiterpene Synthesis : Studies on the synthesis of Eudesma-3,11-dien-2-one and related compounds are crucial for understanding their chemical properties and for potential pharmaceutical applications (Endo & Hikino, 1979).

properties

IUPAC Name

(4aR,6R,8aS)-4,8a-dimethyl-6-prop-1-en-2-yl-1,4a,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)9-13(16)7-11(3)14(15)8-12/h7,12,14H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZATFCVCDHOLU-SNPRPXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eudesma-3,11-dien-2-one

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